1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine

Catalog No.
S921821
CAS No.
1250299-99-0
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine

CAS Number

1250299-99-0

Product Name

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3,4-dimethylphenyl)methanone

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-9-3-4-11(7-10(9)2)13(16)15-6-5-12(14)8-15/h3-4,7,12H,5-6,8,14H2,1-2H3

InChI Key

BXLJORVYAVMWMJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C

This compound is likely a synthetic molecule, combining a dimethylbenzoyl group (derived from a benzene ring with two methyl groups at positions 3 and 4) linked to a pyrrolidin-3-amine moiety (a five-membered ring with a nitrogen atom at position 3 and an amine group).

At this time, its significance in scientific research remains unclear due to the lack of available data.


Molecular Structure Analysis

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine possesses a unique structure with several key features:

  • Heterocyclic Rings: The molecule contains two heterocyclic rings: a benzene ring with two methyl substituents and a pyrrolidine ring with a nitrogen atom. Heterocyclic rings are prevalent in many biologically active molecules.
  • Functional Groups: The presence of a carbonyl group (C=O) from the benzoyl moiety and an amine group (NH2) in the pyrrolidine ring suggests potential for various chemical reactions.

Chemical Reactions Analysis

  • Nucleophilic Acylation: The carbonyl group can react with nucleophiles, like alcohols or amines, to form amides or esters.
  • Reductive Amination: The amine group could undergo reductive amination with an aldehyde or ketone to form a secondary amine.
  • Search limitations: Scientific research databases haven't yielded any significant results for this specific molecule.
  • Possible reasons: This compound might be fairly new or not widely studied yet.
  • Medicinal Chemistry: The presence of the pyrrolidin-3-amine group suggests potential interest in its interaction with biological systems. This could be related to the development of new pharmaceuticals .
  • Organic Chemistry: The molecule could be of interest for studies on amide bond formation or reactivity of the 3,4-dimethylbenzoyl group .

XLogP3

1.4

Dates

Modify: 2023-08-16

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